molecular formula C7H16ClNO B1400908 1-(Piperidin-4-yl)ethanol hydrochloride CAS No. 945374-68-5

1-(Piperidin-4-yl)ethanol hydrochloride

Cat. No.: B1400908
CAS No.: 945374-68-5
M. Wt: 165.66 g/mol
InChI Key: VZWZDSNQJWQRNJ-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)ethanol hydrochloride: is a chemical compound that features a piperidine ring substituted at the fourth position with an ethanol group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)ethanol hydrochloride can be synthesized through the reduction of 4-piperidone with sodium borohydride in the presence of ethanol. The reaction typically occurs under mild conditions, with the reduction process yielding 1-(Piperidin-4-yl)ethanol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods, such as catalytic hydrogenation of 4-piperidone using a palladium catalyst. The resulting product is then converted to its hydrochloride salt through acid-base reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(Piperidin-4-yl)acetone

    Reduction: 1-(Piperidin-4-yl)methanol

    Substitution: 1-(Piperidin-4-yl)ethyl chloride

Scientific Research Applications

Chemistry: 1-(Piperidin-4-yl)ethanol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)ethanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

  • 1-(Piperidin-4-yl)methanol hydrochloride
  • 1-(Piperidin-4-yl)acetone hydrochloride
  • 4-(Piperidin-1-yl)pyridine hydrochloride

Comparison: 1-(Piperidin-4-yl)ethanol hydrochloride is unique due to its specific substitution pattern and the presence of an ethanol group. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the ethanol group allows for additional hydrogen bonding interactions, which can influence the compound’s reactivity and binding affinity in biological systems.

Properties

IUPAC Name

1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZDSNQJWQRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)ethanol hydrochloride
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1-(Piperidin-4-yl)ethanol hydrochloride
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1-(Piperidin-4-yl)ethanol hydrochloride
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Reactant of Route 6
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